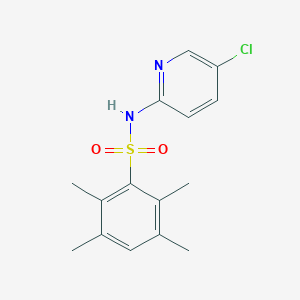
4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as MMPSB, is a sulfonamide derivative that has been extensively studied in scientific research. MMPSB is an important compound due to its potential applications in the fields of medicine and agriculture. In
Scientific Research Applications
4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has also been found to have anti-microbial properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its potential to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. However, one limitation of using 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are many future directions for research on 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide. One area of research could be to further investigate its potential use in the treatment of Alzheimer's disease. Another area of research could be to investigate its potential use in the development of new anti-inflammatory and anti-tumor drugs. Additionally, more research could be done to fully understand the mechanism of action of 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide.
Synthesis Methods
4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with 4-methoxy-3-methylbenzenesulfonyl chloride to form 4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide.
properties
Product Name |
4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-methoxy-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-5-4-8-15-14(10)16-20(17,18)12-6-7-13(19-3)11(2)9-12/h4-9H,1-3H3,(H,15,16) |
InChI Key |
YVBPBPWCCWPOCD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)






